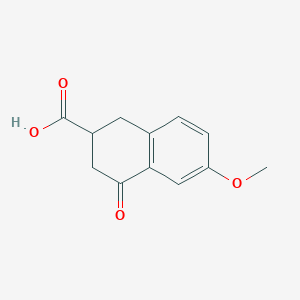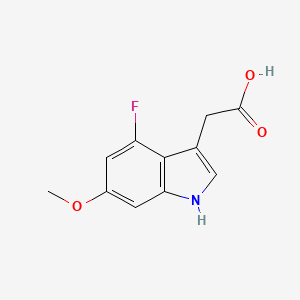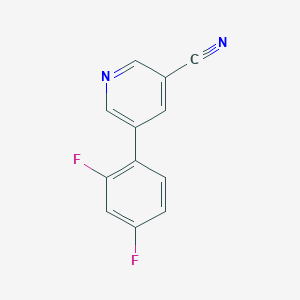![molecular formula C9H9BO2S2 B11885633 (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid CAS No. 918412-93-8](/img/structure/B11885633.png)
(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bithiophene structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including materials science, medicinal chemistry, and catalysis. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid typically involves the borylation of a bithiophene precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated bithiophene with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
While specific industrial production methods for (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. These methods typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene, ethanol, or water. Reaction conditions vary depending on the specific reaction but often involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
Scientific Research Applications
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs that can inhibit specific enzymes or proteins.
Mechanism of Action
The mechanism of action of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid largely depends on its ability to form reversible covalent bonds with various functional groups. This property allows it to interact with molecular targets such as enzymes, proteins, and other biomolecules. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming a covalent bond with the active site serine or other nucleophilic residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a bithiophene.
Thiophene-2-boronic acid: Contains a single thiophene ring instead of a bithiophene.
(2,2’-Bithiophen)-5-boronic acid: Similar structure but without the methyl group.
Uniqueness
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is unique due to the presence of both the bithiophene structure and the boronic acid group. This combination imparts unique electronic properties and reactivity, making it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
918412-93-8 |
|---|---|
Molecular Formula |
C9H9BO2S2 |
Molecular Weight |
224.1 g/mol |
IUPAC Name |
[5-(5-methylthiophen-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H9BO2S2/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5,11-12H,1H3 |
InChI Key |
GLQUQEDKFYJNDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)

![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)
![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)

![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)







![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)
